Product packaging for gamma-6Z-Dodecenolactone(Cat. No.:CAS No. 1082581-86-9)

gamma-6Z-Dodecenolactone

Cat. No.: B1148451
CAS No.: 1082581-86-9
M. Wt: 198.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

gamma-6Z-Dodecenolactone, also known as (Z)-dairy lactone and cis-6-dodecen-4-olide, is a high-value flavor and fragrance lactone with the CAS number 18679-18-0 . This compound is characterized by its sweet, fatty, waxy, and creamy odor with distinct dairy and fruity nuances, making it a compound of significant interest for research and development in creating authentic dairy flavor profiles . Its odor is described as sweet, fatty, waxy, dairy, and creamy with a lactonic, fruity nuance at 2.00%, while its taste profile is fatty, waxy, creamy, and dairy-like with a lactonic fruitiness at 5.00 ppm . Researchers value this compound for its specific application in formulating dairy flavors for baked goods, milk products, and imitation dairy, where it is used at concentrations up to 1-ppm and 5-ppm, respectively . Its stability in these applications is noted as excellent . From a mechanistic perspective, lactones like this compound are cyclic esters formed from hydroxy fatty acids. In biological systems, such as in beef, the production of hydroxy fatty acids from precursors like linoleic acid by enzymes such as lipoxygenase contributes to the formation of characteristic sweet and creamy aromas, highlighting the biochemical pathway relevant to this compound's activity . Furthermore, biosynthetic methods for producing similar gamma-lactones have been developed, utilizing specialized cytochrome P450 (CYP450) enzymes to hydroxylate carboxylic acids at the gamma position, leading to the spontaneous formation of the lactone ring under acidic conditions . This compound is for research use only. It is not intended for diagnostic or therapeutic use, nor for application in personal care or household products.

Properties

CAS No.

1082581-86-9

Molecular Formula

C12H18D2O2

Molecular Weight

198.3

Purity

95% min.

Synonyms

gamma-6Z-Dodecenolactone

Origin of Product

United States

Occurrence and Ecological Distribution of Gamma 6z Dodecenolactone

Detection and Quantitative Analysis in Biological Matrices

The identification of gamma-6Z-dodecenolactone is primarily achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This method allows for the separation, identification, and quantification of volatile compounds within complex samples. Techniques like headspace solid-phase microextraction (HS-SPME) are often employed for sample preparation, offering high sensitivity and minimal solvent use, which is ideal for analyzing delicate matrices like fruits and fermented products. researchgate.net

In the realm of fermented products, gamma-lactones, including this compound, are recognized as influential flavor compounds. Their formation in products like malt (B15192052) whisky is linked to the metabolic activities of yeast and lactic acid bacteria during fermentation. ifremer.fr These microorganisms can convert unsaturated fatty acids present in the raw materials into hydroxy fatty acid precursors. ifremer.fr These precursors are subsequently transformed into lactones, which contribute to the sweet and fatty flavor profiles of the final product. ifremer.fr The entire process, from fermentation in copper pot stills to maturation in oak casks, influences the final concentration and character of these volatile compounds. ifremer.fr

This compound has been identified as a volatile component in certain plant species. Notably, its presence has been confirmed in the aromatic profile of wild strawberries. Analysis using HS-SPME-GC-MS detected the compound in Fragaria mandshurica and Fragaria nilgerrensis. Interestingly, it was found to be absent in the closely related Fragaria vesca, suggesting that its production is species-specific and contributes to the unique aroma of distinct strawberry varieties. researchgate.net

The compound is also a known metabolite in fungal systems. Fungi, particularly various yeast species, are capable of producing a range of lactones through the biotransformation of fatty acids. researchgate.net

Table 1: Detection of this compound in Plant Systems

SpeciesCommon NamePart AnalyzedDetection MethodFindingCitation
Fragaria mandshuricaWild StrawberryFruitHS-SPME-GC-MSPresent researchgate.net
Fragaria nilgerrensisWild StrawberryFruitHS-SPME-GC-MSPresent researchgate.net
Fragaria vescaWild StrawberryFruitHS-SPME-GC-MSAbsent researchgate.net

The de novo biosynthesis and biotransformation of this compound are well-documented in specific microbial cultures, particularly yeasts. The yeast Sporidiobolus salmonicolor (also known by its hyphal state name, Sporobolomyces salmonicolor) is a notable producer. ontosight.aimdpi.com Studies have shown it produces a variety of gamma-lactones, with cis-6-γ-dodecenolactone often being a major component, contributing to a characteristic fruity or peach-like aroma. ifremer.frontosight.aiidosi.org Depending on the culture conditions and media composition, concentrations can range from approximately 2 mg/L to 11 mg/L. ontosight.airesearchgate.net

Another yeast, Sporobolomyces odorus, has also been shown to produce both enantiomers of (Z)-6-γ-dodecenolactone from oleic acid as a precursor. researchgate.net The production of this lactone is not limited to specialized yeasts; it has also been observed in other fungi when provided with suitable substrates like soybean oil, where it can be the most predominant lactone among a mixture of others produced. ontosight.ai The biotransformation process typically involves the hydroxylation of a fatty acid followed by β-oxidation to form the final lactone. ontosight.airesearchgate.net

Table 2: Production of this compound by Microbial Cultures

MicroorganismSubstrate/PrecursorReported ConcentrationKey FindingCitation
Sporidiobolus salmonicolorDe novo biosynthesis~2 mg/LMajor lactone contributing to fruity aroma. ontosight.ai
Sporidiobolus salmonicolorNot specified11 mg/LIdentified as a key product. researchgate.net
Sporobolomyces odorusOleic AcidDetectedBiosynthesized from oleic acid precursor. researchgate.net
Unspecified FungusSoybean OilNot quantified; most predominantCapable of biotransforming unsaturated fatty acids from oil. ontosight.ai

Biogeographical and Environmental Contexts of Natural Production

The organisms responsible for producing this compound, such as yeasts of the Sporobolomyces and Sporidiobolus genera, are cosmopolitan. Sporobolomyces salmonicolor has a vast geographical distribution, having been isolated from diverse environments in Europe, the Americas, Asia, Africa, and even Antarctica. wikipedia.orgresearchgate.net It is primarily characterized as a phyllosphere fungus, meaning it commonly lives on the surfaces of plant leaves. wikipedia.orgnih.gov

Its natural habitats are frequently areas with decaying organic material, such as fallen leaves and grains, as well as on ripening fruits like grapes. wikipedia.org Isolates have also been recovered from a wide range of other environments, including fresh and marine water, agricultural lands, and indoor settings. researchgate.netwikipedia.org This widespread presence suggests that the natural production of this compound can occur in numerous terrestrial and aquatic ecosystems wherever these microorganisms and suitable fatty acid substrates are found. The use of agro-industrial residues like rapeseed cake and soybean oil as substrates for biotechnological production further highlights that the compound can be generated in environments rich in agricultural byproducts. mdpi.comnih.gov

Characterization of Producing Organisms and Associated Ecosystems

The primary producers of this compound are fungi, specifically basidiomycetous yeasts belonging to the order Sporidiobolales. wikipedia.orgwikipedia.org

Sporidiobolus (Sporobolomyces) salmonicolor : This species is a well-studied producer. It exists as a unicellular, haploid yeast that reproduces asexually, but can also enter a sexual, hyphal state. wikipedia.org It is known for its characteristic salmon-pink colonies, a result of carotenoid pigments. wikipedia.org Physiologically, it grows optimally between 25–35 °C and does not ferment sugars. wikipedia.org Its ability to utilize fatty acids like oleic acid as precursors for lactone synthesis positions it as a key player in the decomposition of lipids in its environment. ontosight.airesearchgate.net

Sporobolomyces odorus : Similar to S. salmonicolor, this yeast is also known for producing a peach-like aroma due to lactone production. idosi.org It has been isolated from marine environments, indicating its adaptation to diverse ecological niches. researchgate.net

The ecosystems associated with these organisms are typically rich in organic matter. As phyllosphere fungi, they are integral to the microbiome of plant leaves, where they may interact with fatty acids from the plant cuticle or from other microorganisms. wikipedia.orgnih.gov In decaying plant matter and agricultural soils, they participate in nutrient cycling by breaking down complex organic molecules, including lipids, which leads to the formation of volatile compounds like this compound. wikipedia.org In fermentation ecosystems, such as in the production of whisky, these yeasts interact with lactic acid bacteria and raw materials (e.g., grains) to create a complex flavor profile. ifremer.fr

Biosynthesis and Metabolic Pathways of Gamma 6z Dodecenolactone

De Novo Biosynthetic Mechanisms in Microorganisms

De novo biosynthesis of lactones is a complex process observed in a limited number of microorganisms, such as the yeast Sporidiobolus salmonicolor (formerly Sporobolomyces odorus). mdpi.comresearchgate.net This process requires the microorganism to perform a sequence of metabolic steps: first, the synthesis of fatty acids from substrates like sugars; second, the specific modification of these fatty acids to introduce a hydroxyl group; third, the shortening of the resulting hydroxy fatty acid via the β-oxidation pathway; and finally, the formation of the lactone ring. researchgate.netmdpi.com

The de novo biosynthesis of gamma-6Z-dodecenolactone originates from common fatty acid precursors synthesized by the microorganism. Research has identified linoleic acid as a key intermediate in this pathway. mdpi.com In yeasts like Sporobolomyces odorus, studies using labeled substrates have provided strong evidence that oleic acid also serves as a genuine precursor, which can be desaturated to form linoleic acid. mdpi.comacs.org The microorganism first utilizes simple carbon sources (e.g., glucose) to build these C18 fatty acid chains. researchgate.netresearchgate.net The crucial subsequent step is the introduction of a hydroxyl group at a specific position on the fatty acid backbone, which dictates the structure of the final lactone product. mdpi.com

The introduction of a hydroxyl group onto the fatty acid precursor is a critical enzymatic step. For the formation of this compound, several enzymatic activities have been proposed. mdpi.com These include:

10-hydratase: This enzyme could hydrate (B1144303) the double bond of linoleic acid to introduce a hydroxyl group at the C-10 position.

9,10-epoxygenase and epoxyhydrolase: An alternative route involves the epoxidation of the double bond at the C-9 and C-10 positions, followed by the action of an epoxyhydrolase to open the epoxide ring, yielding a hydroxy fatty acid. mdpi.com

10-lipoxygenase: This enzyme could directly oxygenate the fatty acid chain at the C-10 position. mdpi.com

Another identified pathway, particularly in Sporobolomyces odorus, involves a highly selective (R)-12-hydroxylation of oleic acid as the initial step, catalyzed by a cytochrome P450-like enzyme. acs.orgresearchgate.net The resulting hydroxylated fatty acid, ricinoleic acid, or its derivatives then enter the subsequent metabolic pathway. mdpi.com

Following hydroxylation, the resulting C18 hydroxy fatty acid is catabolized through the peroxisomal β-oxidation pathway. researchgate.netmdpi.com This pathway consists of a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms (as acetyl-CoA) per cycle. mdpi.comnih.gov For the synthesis of this compound (a C12 molecule), the C18 hydroxy fatty acid precursor undergoes three cycles of β-oxidation.

This shortening process eventually yields a 4-hydroxydodec-6-enoic acid intermediate. The final step is lactonization, an intramolecular esterification where the hydroxyl group at the C-4 position attacks the carboxyl group, closing the structure into a stable five-membered γ-lactone ring. researchgate.netmdpi.com This cyclization can occur spontaneously under the acidic conditions often present during fermentation, although it may also be enzyme-catalyzed. researchgate.netmdpi.com

Biotransformational Routes for this compound Production

Biotransformation is a more common and often higher-yielding method for producing lactones, where microorganisms convert externally supplied precursors into the desired final product. mdpi.com This approach bypasses the complexities of de novo synthesis.

Various microorganisms, particularly yeasts like Yarrowia lipolytica and species of Sporidiobolus, are capable of converting fatty acids and their hydroxylated derivatives into lactones. mdpi.comfrontiersin.org For the production of this compound, unsaturated fatty acids like linoleic acid are provided as substrates. mdpi.com The microorganism then performs the necessary hydroxylation and subsequent β-oxidation cycles to generate the final product. mdpi.commdpi.com The yeast Sporidiobolus salmonicolor has been shown to convert oleic acid into a mixture of lactones, with this compound being one of the major products. mdpi.com Similarly, feeding cultures of Sporobolomyces odorus with oleic acid resulted in the formation of (Z)-6-γ-dodecenolactone. acs.org

Table 1: Examples of Microbial Biotransformation for Lactone Production

MicroorganismSubstrate(s)Major Lactone Product(s)Reference(s)
Sporobolomyces odorusOleic Acid(R)-γ-Decanolactone, (Z)-6-γ-Dodecenolactone, γ-Dodecanolactone acs.org
Sporidiobolus salmonicolorOleic Acid, Linoleic Acidγ-Decalactone, γ-Dodecalactone, cis-6-γ-Dodecenolactone mdpi.com
Yarrowia lipolyticaRicinoleic Acid, Castor Oilγ-Decalactone mdpi.comnih.govnih.gov
Micrococcus luteusOleic Acidγ-Dodecalactone mdpi.comresearchgate.net

To improve the efficiency and specificity of lactone production, metabolic and genetic engineering strategies are employed. nih.govgoogle.com A primary target for engineering is the β-oxidation pathway. For instance, in Yarrowia lipolytica, disrupting the POX3 gene, which encodes a short-chain-specific acyl-CoA oxidase, can prevent the degradation of C10-C12 lactone precursors, thereby increasing the yield of the desired product. mdpi.comnih.gov

A significant advancement in biotransformation is the use of heterologous expression of specific enzymes. google.comgoogle.com Cytochrome P450 (CYP450) monooxygenases are particularly valuable due to their ability to perform highly specific hydroxylations on fatty acid chains. google.comgoogle.com By introducing and overexpressing a CYP450 enzyme with specific 4-hydroxylase activity into a microbial host, it is possible to directly convert readily available fatty acids into the corresponding 4-hydroxy fatty acid precursor. google.com This engineered cell system can then efficiently produce the target gamma-lactone upon acidification. google.com Engineering oleaginous yeasts like Yarrowia lipolytica to express specific hydroxylases has been shown to significantly increase the production of compounds like γ-dodecalactone from oleic acid, demonstrating a promising path for the targeted synthesis of this compound from related unsaturated precursors. frontiersin.org

Stereochemical Aspects of Biosynthesis and Enantiomeric Control

The biosynthesis of γ-(6Z)-dodecenolactone is a highly stereoselective process, resulting in the preferential formation of one enantiomer. This enantiomeric control is a critical aspect of its natural production, influencing the compound's sensory properties and biological activity. The stereochemical outcome is dictated by the high specificity of the enzymes involved in the metabolic pathway.

Investigations into the microbial production of γ-lactones have revealed that the chirality of the final product is determined at the initial hydroxylation step of the fatty acid precursor. researchgate.net The enzymes responsible, such as lipoxygenases, epoxygenases, or hydratases, introduce a hydroxyl group onto the fatty acid backbone in a specific spatial orientation. mdpi.com This stereochemically defined hydroxy fatty acid then undergoes β-oxidation and subsequent intramolecular esterification (lactonization) to form the chiral lactone ring, preserving the initial stereochemistry.

Chirospecific analyses have been instrumental in understanding these intricate pathways. mdpi.com Research focusing on the yeast Sporidiobolus salmonicolor (also known as Sporobolomyces odorus), a notable producer of this lactone, has provided significant insights. mdpi.com Studies analyzing the lactones produced by this yeast have consistently found a predominance of the (R)-enantiomer for γ-(6Z)-dodecenolactone. researchgate.netresearchgate.net The enantiomeric ratio, however, indicates that the control is not absolute, with the (R)-enantiomer being predominant in a range of 68-88%. researchgate.netresearchgate.net This suggests that while the enzymatic machinery is highly specific for producing the (R)-form, a smaller amount of the (S)-enantiomer is also synthesized.

Enantiomeric Distribution of Microbially Produced γ-(6Z)-Dodecenolactone

The following table summarizes the reported enantiomeric distribution of γ-(6Z)-dodecenolactone produced by microorganisms.

OrganismPredominant EnantiomerEnantiomeric CompositionSource
Sporobolomyces odorus(R)68-88% (R)-enantiomer researchgate.netresearchgate.net

Synthetic Methodologies for Gamma 6z Dodecenolactone and Analogs

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for the production of lactones like gamma-6Z-dodecenolactone. rjraap.com These approaches leverage the high selectivity of enzymes to achieve specific chemical transformations, often under mild reaction conditions. rjraap.com

Enzyme-Mediated Lactone Ring Closures (e.g., Baeyer-Villiger Oxidations)

A significant biocatalytic route for lactone synthesis is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones. researchgate.netrsc.org This reaction can be effectively catalyzed by Baeyer-Villiger monooxygenases (BVMOs). nih.gov BVMOs are flavin-dependent enzymes that utilize molecular oxygen and a nicotinamide (B372718) cofactor (NADH or NADPH) to perform the oxidation. nih.gov The enzyme's active site controls the regioselectivity of oxygen insertion, which can differ from the tendencies observed in chemical Baeyer-Villiger oxidations. nih.gov

Another enzyme class, hydrolases, can also facilitate Baeyer-Villiger oxidations through a chemoenzymatic two-step process. nih.gov In the initial step, the hydrolase exhibits perhydrolase activity, converting a carboxylic acid into a percarboxylic acid. This peracid then carries out the chemical Baeyer-Villiger oxidation of the ketone. nih.gov

Beyond Baeyer-Villiger oxidations, oxidative lactonization of diols presents another biocatalytic strategy. nih.gov This process typically involves a double oxidation where an alcohol dehydrogenase (ADH) first oxidizes one of the alcohol groups to an aldehyde. This aldehyde then exists in equilibrium with its intramolecular hemiacetal (lactol), which is subsequently oxidized by the same or a different enzyme to form the lactone. nih.gov

Enzyme ClassReaction TypeMechanism
Baeyer-Villiger Monooxygenases (BVMOs)Oxidative LactonizationDirect enzymatic oxygen insertion into a cyclic ketone, requiring a nicotinamide cofactor. nih.gov
HydrolasesChemoenzymatic Baeyer-Villiger OxidationTwo-step process involving enzyme-catalyzed formation of a peracid, followed by chemical oxidation of the ketone. nih.gov
Alcohol Dehydrogenases (ADHs)Oxidative Lactonization of DiolsSequential oxidation of a diol to an aldehyde and then to a lactone. nih.gov

Strategies for Enantioselective Synthesis

The synthesis of specific enantiomers of chiral lactones is of great importance, and biocatalysis provides several effective strategies to achieve this. researchgate.net One common approach is the kinetic resolution of racemic mixtures. For instance, lipase-catalyzed kinetic resolution of racemic hydroxylactones through transesterification can separate enantiomers with high optical purity. mdpi.com Lipase B from Candida antarctica has been shown to be particularly effective in this type of resolution. mdpi.com

Asymmetric synthesis, where a prochiral substrate is converted into a chiral product, is another powerful strategy. This can be achieved through the enantioselective reduction of a precursor molecule. For example, the asymmetric transfer hydrogenation of γ-keto carboxylic acids using a Ru-catalyst can produce chiral multicyclic γ-lactones with high diastereoselectivity and enantioselectivity. rsc.org

Furthermore, combining photocatalysis with biocatalysis in a one-pot cascade reaction has emerged as a novel approach. For instance, the photocatalytic hydroacylation of olefins can generate keto esters, which are then asymmetrically reduced by an alcohol dehydrogenase to yield chiral hydroxy esters. These intermediates subsequently undergo lactonization to form the desired enantiomerically pure γ-lactones. researchgate.netuva.nl

StrategyDescriptionExample Enzyme/Catalyst
Kinetic ResolutionSeparation of a racemic mixture by the selective reaction of one enantiomer.Lipase B from Candida antarctica mdpi.com
Asymmetric SynthesisConversion of a prochiral substrate into a chiral product.Ru-Catalyst for asymmetric transfer hydrogenation rsc.org
Photochemoenzymatic CascadeCombination of a photocatalytic step with an enzymatic asymmetric reduction.Tetrabutylammonium decatungstate (photocatalyst) and Alcohol Dehydrogenase (biocatalyst) researchgate.netuva.nl

Chemical Synthesis Routes and Methodological Development

While biocatalytic methods are increasingly popular, chemical synthesis remains a cornerstone for the production of this compound and its analogs, offering versatility and access to a wide range of derivatives.

Mechanistic Studies of Lactone Ring Formation in Vitro (e.g., N-chloroamide thermolysis)

The formation of the lactone ring is a critical step in the chemical synthesis of these compounds. Mechanistic studies of lactonization reactions provide fundamental insights that can guide the development of new synthetic methods. Density functional theory (DFT) calculations have been used to investigate the mechanism of lactone ring-opening, revealing that the reaction proceeds through the formation of a stable oxocarbenium intermediate. rsc.org

While specific studies on the thermolysis of N-chloroamides for the synthesis of this compound are not extensively detailed in the provided context, the synthesis of N-chloroamides from secondary amides using reagents like N-chlorobenzotriazole is a known transformation. researchgate.net The stereodynamics of atropisomeric N-chloroamides have been studied, showing that racemization is linked to amide isomerization, a factor that could be relevant in stereoselective lactone synthesis. rsc.org

Synthesis of Deuterated and Labeled Analogs for Research

The synthesis of deuterated and other isotopically labeled analogs of gamma-dodecenolactone is crucial for various research applications, particularly in stable isotope dilution assays (SIDA) for accurate quantification in complex matrices. fao.org Several synthetic routes have been developed to introduce deuterium (B1214612) atoms at specific positions within the lactone structure.

One method involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas to produce γ-lactones with deuterium incorporation at the 2, 2, 3, and 3 positions. fao.org Another approach is the free radical addition of 2-iodoacetamide to a deuterated 1-alkene, resulting in deuterium labels at the 3, 3, and 4 positions. fao.org The efficiency of this latter reaction is highly dependent on the purity of the starting alkene. fao.org

Carbon-13 labeled lactones have also been synthesized for use in SIDA to allow for the quantification of multiple lactones in a single analysis. researchgate.net These labeled compounds serve as essential internal standards in metabolic studies and for tracking the fate of the parent compound in biological systems. For example, deuterated proanthocyanidin (B93508) metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone has been synthesized as an analytical tool to study the metabolic conversion of proanthocyanidins. rsc.org

Labeled AnalogSynthetic MethodApplication
[2,2,3,3-2H4]-γ-dodecalactoneReduction of a protected hydroxypropiolic acid with deuterium gas. fao.orgInternal standard for Stable Isotope Dilution Assays (SIDA). fao.org
[3,3,4-2H3]-γ-dodecalactoneFree radical addition of 2-iodoacetamide to a deuterated 1-alkene. fao.orgInternal standard for SIDA. fao.org
Carbon-13 Labeled γ-lactonesVarious synthetic routes. researchgate.netQuantification of multiple lactones in a single analysis. researchgate.net
Deuterated 5-(3′,4′-dihydroxyphenyl)-γ-valerolactoneMulti-step chemical synthesis. rsc.orgAnalytical tool for metabolic studies of proanthocyanidins. rsc.org

Advanced Analytical Strategies for Gamma 6z Dodecenolactone Characterization

Chromatographic-Mass Spectrometric Methodologies

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of lactones like gamma-6Z-dodecenolactone. This combination allows for the separation of the target analyte from a complex mixture, followed by its unequivocal identification and quantification based on its mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace-level determination of volatile compounds such as gamma-lactones. researchgate.net This technique offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS by reducing isobaric interferences, which is particularly beneficial when analyzing complex samples like food and beverages. researchgate.net The use of a triple-quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the target analyte, significantly improving the signal-to-noise ratio. researchgate.netresearchgate.net

For the analysis of gamma-dodecenolactone, a non-polar or medium-polarity capillary column, such as one with a (35%-phenyl)-methyl polysiloxane stationary phase, is often employed to achieve good chromatographic separation. google.com The method's high sensitivity and specificity make GC-MS/MS an indispensable technique for quantitative studies. nih.gov

High-Performance Liquid Chromatography (HPLC) for Precursor Isolation

While GC-based methods are ideal for analyzing the volatile lactone itself, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of its non-volatile precursors from natural sources. natpro.com.vnresearchgate.net In biosynthetic studies, gamma-lactones are often formed from non-volatile, glycosidically bound or hydroxylated fatty acid precursors. acs.orgresearchgate.net

Preparative HPLC, particularly using reversed-phase columns (e.g., C18), allows for the separation of these polar precursors from complex plant or microbial extracts based on their differential partitioning between the mobile and stationary phases. researchgate.netspringernature.com The isolated fractions can then be subjected to further analysis (e.g., hydrolysis followed by GC-MS) or enzymatic assays to confirm their role as precursors to this compound. acs.org This multi-step approach is crucial for elucidating the complete metabolic pathway. natpro.com.vn

Application of Solid-Phase Microextraction (SPME) Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique widely used for extracting volatile and semi-volatile compounds, including lactones, from various matrices prior to GC analysis. mdpi.comnih.gov The technique relies on the partitioning of analytes between the sample matrix and a polymer-coated fused silica (B1680970) fiber. youtube.com

For headspace SPME (HS-SPME) analysis of this compound, the choice of fiber coating is critical. Bipolar fibers, which contain a mixture of materials, are often effective for a broad range of analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently chosen for its high capacity for adsorbing a wide range of flavor compounds, from volatile to semi-volatile. sigmaaldrich.commdpi.com The optimization of extraction parameters such as time, temperature, and sample matrix modifications (e.g., salt addition) is essential to maximize extraction efficiency and ensure reproducibility. mdpi.comresearchgate.net

Spectroscopic Techniques for Structural Elucidation in Complex Mixtures

Spectroscopic methods are indispensable for the definitive structural confirmation of molecules and for probing their formation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthetic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for elucidating the biosynthetic pathways of natural products. nih.gov By administering stable isotope-labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or fatty acids) to a biological system, the incorporation pattern of these labels into the final product, this compound, can be traced. core.ac.uknih.gov

¹³C NMR analysis reveals which carbon atoms in the lactone skeleton are derived from the labeled precursor. acs.org Advanced 2D NMR techniques, such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can establish direct carbon-carbon bonds, allowing for the reconstruction of the assembly of the carbon backbone and confirming the polyketide or fatty acid origin of the molecule. researchgate.net This retrobiosynthetic analysis provides definitive evidence for the sequence of enzymatic reactions leading to the formation of the target lactone. core.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy in Intermediate Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for the functional group characterization of biosynthetic intermediates. mt.comnih.gov Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique molecular fingerprint. mt.com

In the context of this compound biosynthesis, intermediates may include hydroxy-carboxylic acids or keto-acids. FTIR can be used to monitor the progress of reactions by observing the appearance or disappearance of specific absorption bands. For instance, the characterization of an intermediate would involve identifying the broad O-H stretching band of a carboxylic acid (~3000 cm⁻¹) and a strong C=O stretching band (~1700-1725 cm⁻¹). Upon lactonization to form the final gamma-lactone ring, the C=O (ester) stretching frequency would shift to a higher wavenumber, typically around 1770 cm⁻¹, a characteristic feature for a five-membered ring lactone. researchgate.netyoutube.com This makes FTIR a useful tool for confirming the presence of the lactone ring in purified intermediates or final products. nih.gov

Chiral Analytical Methods for Enantiomeric Distribution Determination

The determination of the enantiomeric distribution of this compound is paramount in various scientific fields. Chiral analytical methods, which can differentiate between enantiomers, are essential for this purpose. Gas chromatography, with its high resolution and sensitivity, is a cornerstone of these analyses.

Chiral Gas Chromatography Applications

Chiral gas chromatography (GC) is a primary technique for the enantioselective analysis of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and enabling their individual quantification.

The most widely used CSPs for the separation of lactone enantiomers are based on modified cyclodextrins. gcms.czhplc.sk Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with a wide range of molecules. By derivatizing the hydroxyl groups of the cyclodextrin (B1172386) with various functional groups, their enantioselective properties can be finely tuned. nih.gov The selection of the appropriate cyclodextrin derivative and the optimization of chromatographic conditions are critical for achieving baseline separation of the enantiomers.

Key parameters that are optimized to achieve maximum separation and column performance include the linear velocity of the carrier gas and the temperature ramp rate. gcms.cz For many chiral separations, a higher linear velocity can improve the resolution between enantiomeric pairs. gcms.cz Similarly, adjusting the temperature program can significantly impact the enantioselectivity. gcms.cz

Table 1: Exemplary Chiral Gas Chromatography Parameters for Lactone Enantiomer Separation

ParameterCondition
Column Modified β-cyclodextrin CSP
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program 60 °C (1 min hold), ramp to 200 °C at 2 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 250 °C

This table represents a typical starting point for method development for the chiral analysis of gamma-lactones. Specific parameters would need to be optimized for this compound.

Multidimensional Gas Chromatography for Stereoisomeric Analysis

For complex matrices where co-elution with other compounds can interfere with the chiral analysis, multidimensional gas chromatography (MDGC) offers a powerful solution. rsc.orgresearchgate.net MDGC systems utilize two or more columns with different separation mechanisms, providing a significant increase in peak capacity and resolution. researchgate.net

In the context of stereoisomeric analysis of this compound, a common MDGC setup involves a non-chiral column in the first dimension and a chiral column in the second dimension. This "heart-cutting" technique allows for the selective transfer of the region of the chromatogram containing the lactone from the first to the second column for enantioselective separation. This approach effectively removes interfering matrix components, leading to a cleaner and more accurate determination of the enantiomeric ratio. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) is another advanced MDGC technique that can be applied to the stereoisomeric analysis of complex samples. In GC×GC, the entire effluent from the first column is continuously transferred to the second, shorter column, resulting in a highly detailed two-dimensional chromatogram.

The selection of the column set is critical in MDGC. A typical configuration for the analysis of chiral compounds in a complex matrix would be a non-polar primary column and a chiral secondary column. The data from MDGC analysis, particularly when coupled with a mass spectrometer, provides a high degree of confidence in the identification and quantification of the individual stereoisomers of this compound.

Table 2: Illustrative Multidimensional Gas Chromatography (MDGC) Configuration for Stereoisomeric Analysis

ParameterFirst DimensionSecond Dimension
Column Type Non-polar (e.g., DB-5)Chiral (e.g., modified cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film25 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Oven Program Optimized for separation of target from matrixOptimized for enantiomeric separation
Modulation Heart-cutting or Comprehensive-

This table provides a general example of an MDGC setup. The specific conditions would be tailored for the analysis of this compound in a particular sample matrix.

Biological Roles and Chemical Ecological Interactions of Gamma 6z Dodecenolactone

Role as a Volatile Metabolite in Microbial and Plant Physiology

Volatile organic compounds are produced by a wide array of organisms, including bacteria, fungi, and plants, and serve diverse physiological and ecological functions. nih.gov Fungi, for instance, produce a variety of volatile metabolites, including lactones, which may be involved in signaling toxicity to potential grazers. nih.gov The production of lactones is a known aspect of the metabolism of various microorganisms, particularly yeasts. nih.govcore.ac.uknih.gov

Microbial synthesis of lactones, such as the related and more extensively studied γ-decalactone, often occurs through the biotransformation of fatty acids. nih.govnih.gov For example, yeasts like Yarrowia lipolytica can convert ricinoleic acid, a component of castor oil, into γ-decalactone via the β-oxidation pathway. nih.govcore.ac.uknih.gov This process is influenced by various factors, including the substrate used, pH, and oxygen availability. nih.govcore.ac.uk While the specific biosynthetic pathways for gamma-6Z-dodecenolactone in microbes are not as extensively detailed in the literature as those for other lactones, the general principles of fatty acid metabolism by microorganisms provide a foundational model. Some bacteria, such as Serratia odorifera, are known to release novel volatile metabolites that can influence plant growth. nih.gov Although direct evidence linking this compound to specific physiological roles in plants is not widely documented, plants do emit a vast array of volatiles for defense, pollination, and communication. nih.gov

Fungi are known to produce a range of secondary metabolites, some of which are mycotoxins, and their biosynthesis can be influenced by environmental stimuli and oxidative stress. icrisat.orgtulane.edu Volatiles produced by microorganisms can also play a role in their ecological interactions, potentially inhibiting or enhancing the growth of other organisms, including plants. nih.gov

Interspecies Chemical Communication: Investigated and Potential Pheromonal and Kairomonal Roles

Chemical communication is a fundamental process in nature, with organisms using semiochemicals to mediate interactions. nih.govnih.govprinceton.edu These chemical signals can function within a species (pheromones) or between different species (allelochemicals, including kairomones and allomones). nih.gov Bacteria, for instance, utilize a process called quorum sensing, which involves the exchange of chemical signal molecules called autoinducers, to communicate and coordinate behaviors within and between species. nih.govprinceton.edu

Analogous Studies with Related Lactones in Insect Chemical Ecology

While specific pheromonal or kairomonal roles for this compound are not extensively documented, studies on structurally similar lactones provide significant insights into its potential ecological functions. For example, (R)-(+)-γ-decalactone has been identified as the primary component of the aggregation-sex pheromone for the North American hermit beetle, Osmoderma eremicola. nih.gov In field trials, both male and female O. eremicola were attracted to lures containing this compound. nih.gov Interestingly, males of this species were also found to occasionally produce traces of the chain-length analog, γ-dodecalactone. nih.gov

Furthermore, γ-decalactone acts as a kairomone for the click beetle Elater abruptus. nih.gov A kairomone is a chemical emitted by one species that benefits another species that receives it, often a predator or parasitoid, by helping it locate its prey or host. usda.govnih.gov The attraction of E. abruptus to γ-decalactone suggests that this compound may have widespread kairomonal activity. nih.gov The use of kairomones is a critical aspect of how natural enemies locate their hosts, playing a significant role in biological control. usda.govresearchgate.net These findings with related lactones suggest that this compound could potentially function in similar chemical communication systems in insects, a hypothesis that warrants further investigation.

Investigating Signaling Pathways in Non-Human Biological Systems

The detection of chemical cues like lactones by an organism initiates a cascade of physiological events, starting with reception by sensory organs and transduction into a neural signal that leads to a behavioral response. In bacteria, communication circuits are responsible for detecting extracellular cues and modulating gene expression accordingly, often through two-component systems involving a sensor kinase and a response regulator. nih.gov In insects, the perception of semiochemicals typically involves olfactory receptor neurons housed in the antennae. While the specific signaling pathways activated by this compound have not been detailed, the general mechanisms of olfaction in insects provide a framework. When a volatile compound binds to a receptor protein on the surface of a neuron, it triggers a signal transduction cascade that results in the firing of the neuron and the transmission of a signal to the brain, leading to a behavioral response.

Research on Contribution to Organoleptic Qualities in Food Systems

Lactones are well-known for their significant contribution to the flavor and aroma of many foods and beverages. google.com They are often described as having fruity, creamy, and fatty sensory characteristics. thegoodscentscompany.comfraterworks.com

Quantitative Sensory Characterization in Model Food Matrices (e.g., Wine, Whisky)

This compound, often referred to as (Z)-dairy lactone, is characterized by its distinct organoleptic properties. Its aroma is described as sweet, fatty, waxy, dairy, creamy, and lactonic with a fruity nuance. thegoodscentscompany.com The taste profile at 5.00 ppm is noted as fatty, waxy, creamy, and dairy-like with a lactonic fruitiness. thegoodscentscompany.com This compound is utilized in dairy flavors for bakery and milk products. thegoodscentscompany.com

Sensory Profile of this compound and Related Lactones
CompoundCommon DescriptorOdor/Flavor ProfileTypical Food Matrix
This compound(Z)-dairy lactoneSweet, fatty, waxy, creamy, dairy, lactonic, fruity thegoodscentscompany.comDairy products, bakery thegoodscentscompany.com
gamma-Decalactone (B1670016)Peach lactoneFruity, peach, creamy, milky nih.govnih.govWine, spirits, dairy products nih.govnih.govresearchgate.net
gamma-Dodecalactone-Fruity, sweet floral, buttery, fatty fraterworks.comnih.govWine, spirits nih.govresearchgate.net

Correlation with Fermentation Processes and Microbial Activity

The presence of lactones in fermented foods and beverages is often a direct result of microbial activity. google.com The production of γ-decalactone by various yeast strains, such as Yarrowia lipolytica and Lindnera saturnus, has been studied under different fermentation conditions. nih.govresearchgate.net Key factors influencing the yield of this lactone include the choice of substrate (e.g., castor oil vs. glycerol), pH, and fermentation time. nih.govresearchgate.net For example, Y. lipolytica has been shown to produce higher amounts of γ-decalactone when castor oil is used as the substrate compared to glycerol. nih.gov The production of γ-decalactone by L. saturnus was found to be optimal at an initial pH of 5, while for Y. lipolytica, a pH of 6 was better. nih.govresearchgate.net

The metabolic pathway responsible for this biotransformation is typically the β-oxidation of hydroxy fatty acids. nih.gov While these studies focus on γ-decalactone, they establish a clear link between yeast fermentation and the production of flavor-active lactones. This suggests that the presence of this compound in certain food systems could also be correlated with specific microbial strains and fermentation parameters. The development of microbial processes for producing optically active γ-decalactone from the ricinoleic acid in castor oil has been a subject of research, with yeasts like Rhodotorula glutinis and Sporobolomyces odorus being identified as suitable for this biotransformation. researchgate.net

Microbial Producers of Related Gamma-Lactones
MicroorganismLactone ProducedSubstrateReference
Yarrowia lipolyticaγ-DecalactoneCastor oil / Ricinoleic acid nih.govcore.ac.uknih.gov
Lindnera saturnusγ-DecalactoneCastor oil nih.govresearchgate.net
Rhodotorula glutinisγ-DecalactoneCastor oil researchgate.net
Sporobolomyces odorusγ-DecalactoneCastor oil researchgate.net

Biotechnological Production and Research Applications of Gamma 6z Dodecenolactone

Fermentation-Based Production Systems

The biotechnological production of lactones, including gamma-dodecenolactone, presents a sustainable alternative to chemical synthesis, yielding optically pure compounds similar to those found in nature. mdpi.com Fermentation, utilizing the metabolic pathways of various microorganisms, is a cornerstone of this approach. The process typically involves the biotransformation of hydroxy fatty acids, which are shortened via the β-oxidation pathway, followed by spontaneous lactonization. mdpi.com

Optimization of Microbial Strains and Culture Conditions

The efficiency of fermentation-based production hinges on the selection of robust microbial strains and the fine-tuning of their growth conditions. The oleaginous yeast Yarrowia lipolytica is a well-established and highly productive species for lactone production. mdpi.commodern-journals.com However, research has expanded to include other yeasts like Waltomyces lipofer and fungi such as Mortierella isabellina, which have also demonstrated the ability to produce γ-dodecalactone. nih.gov

Metabolic engineering is a key strategy to enhance yields. By modifying the yeast's genetic makeup, production can be significantly improved. For instance, engineering Yarrowia lipolytica to hydroxylate non-hydroxylated fatty acids like oleic acid and then shortening the carbon chain via β-oxidation has proven successful. dtu.dknih.gov One study achieved a four-fold improvement in titer through metabolic engineering, resulting in a final production of 282 mg/L of γ-dodecalactone in a fed-batch bioreactor. dtu.dknih.gov

Optimization of culture conditions is critical for maximizing productivity. nih.gov Key parameters that are frequently adjusted include pH, temperature, aeration, and the composition of the culture medium. For γ-dodecalactone production by permeabilized W. lipofer cells, optimal conditions were identified as a pH of 6.5 and a temperature of 35°C. nih.gov The concentration of the precursor, or substrate, also plays a crucial role. In the same study, 60 g/liter of 10-hydroxystearic acid was determined to be the optimal substrate concentration. nih.gov

Below is a table summarizing research findings on the optimization of microbial production of γ-dodecalactone.

Microbial StrainSubstrateKey Optimization ParametersResulting Titer/Productivity
Engineered Yarrowia lipolyticaOleic AcidMetabolic engineering, fed-batch process282 mg/L γ-dodecalactone
Waltomyces lipofer (permeabilized)10-Hydroxystearic AcidpH 6.5, 35°C, 60 g/L substrate46 g/L γ-dodecalactone (1.5 g/liter/h productivity)
Yarrowia lipolytica10-Hydroxystearic AcidNot specified3.5 g/L γ-dodecalactone (194 mg/liter/h productivity)
Mortierella isabellinaDodecanoic AcidNot specified4.1 g/L γ-dodecalactone

This table presents data from various studies to illustrate the impact of strain selection and optimization on production outcomes. nih.govdtu.dknih.gov

Bioreactor Design and Process Scale-Up Considerations

Scaling up lactone production from the laboratory to an industrial scale requires careful consideration of bioreactor design and process control. microbenotes.com Bioreactors are closed systems designed to provide a controlled environment for biological processes, with features for agitation, aeration, and regulation of temperature and pH. microbenotes.combiotechjournal.in

For lactone production, which is an aerobic process, maintaining an adequate oxygen supply is crucial. modern-journals.com The design of the bioreactor, including the type of agitator (impeller), baffles to prevent vortexing, and an efficient aeration system (sparger), directly impacts the oxygen transfer rate. microbenotes.combiotechjournal.in In one study, increasing the agitation and aeration rate in a 3.7 L stirred bioreactor positively affected γ-decalactone production. mdpi.com

Fed-batch fermentation is a commonly employed strategy to overcome issues like substrate inhibition and to achieve higher cell densities and product yields. modern-journals.comnih.gov In this mode of operation, the substrate is fed intermittently or continuously to the bioreactor, maintaining it at a desired level. modern-journals.com A fed-batch process was successfully used to produce 282 mg/L of γ-dodecalactone from oleic acid using engineered Y. lipolytica. nih.govdtu.dk

Key considerations for bioreactor design and scale-up include:

Material of Construction: Must be non-corrosive, non-toxic, and able to withstand sterilization. microbenotes.com

Agitation and Aeration: Essential for mixing and ensuring sufficient oxygen supply for the aerobic fermentation process. microbenotes.com

Process Control: Integration of sensors and computer systems for real-time monitoring and control of pH, temperature, dissolved oxygen, and nutrient feeding. biotechjournal.in

Sterility: The system must be designed for effective sterilization and maintenance of aseptic conditions to prevent contamination. microbenotes.com

Downstream Processing and Purification Strategies for Research-Grade Material

Following fermentation, the target lactone must be recovered from the culture broth and purified. This downstream processing (DSP) can account for a significant portion of the total production cost. nih.gov For research-grade material, achieving high purity is the primary objective.

A typical downstream process for lactone purification involves several stages:

Biomass Separation: The first step is to separate the microbial cells from the liquid culture medium. This is commonly achieved through centrifugation or microfiltration. mdpi.com

Extraction: The lactone is then extracted from the clarified broth. Solvent extraction is a common method.

Purification and Concentration: Further purification is often necessary to remove impurities. Techniques like preparative chromatography are employed to achieve high purity. phytonbiotech.com Evaporation can be used to concentrate the product. mdpi.com

Final Product Formulation: The purified lactone may be dried, for instance through freeze-drying, to obtain a stable, high-purity powder. mdpi.com

In a study on γ-dodecalactone production, permeabilized Waltomyces lipofer cells were used, which simplifies the process by promoting the release of the product into the medium. nih.gov The study reported a conversion yield of 76% (wt/wt), indicating an efficient biotransformation and recovery process. nih.gov The choice of purification techniques depends on the desired final purity and the scale of production. For research-grade materials, multi-step chromatographic methods are often essential. phytonbiotech.com

Research Applications in Flavor and Fragrance Development

Gamma-dodecalactone is highly valued in the flavor and fragrance industry for its distinct sensory profile. scentspiracy.com Its aroma is often described as fruity, with notes of peach and apricot, combined with creamy, waxy, and fatty undertones. scentspiracy.com This complexity makes it a versatile ingredient for creating and enhancing a wide range of scents and tastes.

In perfumery, γ-dodecalactone is used to:

Impart realism and richness to peach, apricot, and other tropical fruit accords. scentspiracy.com

Add a creamy, lactonic body to floral fragrances. scentspiracy.com

Contribute warm, milky nuances to gourmand and dairy-themed scents, often in combination with compounds like vanillin. scentspiracy.com

Soften the sharpness of aldehydes in powdery and musk compositions. scentspiracy.com

As a flavor additive, it is used in dairy products, beverages, and various fruit preparations to enhance their aromatic profile. scentspiracy.com The demand for natural ingredients has driven the development of biotechnological routes for its production, as consumers increasingly prefer products derived from biological sources over synthetic ones. researchgate.net

Development of Isotope-Labeled Standards for Metabolic and Analytical Studies

Isotope-labeled compounds are indispensable tools in modern analytical chemistry and metabolic research. nih.gov By replacing certain atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/Deuterium), scientists can create standards that are chemically identical to the target analyte but have a different mass. nih.gov

The development of isotope-labeled γ-dodecenolactone standards serves two primary purposes:

Metabolic Studies: Labeled compounds act as tracers, allowing researchers to follow their path through biological systems. silantes.comcreative-proteomics.com This is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME studies). nih.gov Such studies can reveal metabolic pathways and identify potential metabolites.

Quantitative Analysis: Stable Isotope Dilution Assays (SIDA) are a gold standard for accurate quantification. In this technique, a known amount of the isotope-labeled standard is added to a sample. The ratio of the natural compound to the labeled standard is then measured using mass spectrometry. This method corrects for sample loss during preparation and analysis, leading to highly precise and accurate measurements. researchgate.net New synthetic routes have been developed for carbon-13 labeled γ-lactones specifically for use in SIDA to quantify these compounds in complex matrices like dairy cream. researchgate.net

The use of these labeled standards, in conjunction with advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful platform for detailed investigation into the biochemistry and analytical quantification of gamma-6Z-dodecenolactone. nih.gov

Structure Activity Relationship Studies and Derivative Synthesis

Synthesis of Stereoisomers and Geometric Isomers for Biological Evaluation

The stereochemistry of a chiral molecule and the geometry of its double bonds are critical determinants of its biological function. For gamma-6Z-dodecenolactone, which possesses a stereocenter at the C4 position of the lactone ring and a Z-configured double bond in the side chain, the synthesis and biological evaluation of its various isomers are paramount to understanding its specific activity.

The enantiomers of gamma-dodecenolactones, the (R)- and (S)-forms, are often synthesized to investigate their differential effects on biological systems. Asymmetric synthesis is a key strategy to obtain enantiomerically pure or enriched isomers. Methods such as kinetic resolution of racemic intermediates using lipases have been successfully employed in the synthesis of chiral lactones. For instance, the synthesis of other insect pheromones has demonstrated that often only one enantiomer is biologically active, while the other may be inactive or even inhibitory. While specific studies on the enantiomers of this compound are not extensively detailed in publicly available literature, the general principles of pheromone chemistry strongly suggest that the (R)- and (S)-enantiomers would elicit different biological responses.

Similarly, the geometric configuration of the double bond plays a pivotal role in the biological activity of unsaturated lactones. The natural pheromone is the Z-isomer. The synthesis of the corresponding E-isomer is essential for comparative biological assays. The Z to E isomerization of similar alkenyl compounds can be achieved through various chemical methods, providing the necessary geometric isomer for biological evaluation. Bioassays with both Z and E isomers of related insect pheromones have consistently shown that the naturally occurring isomer is significantly more active, with the other isomer often being inactive.

Table 1: Investigated Isomers of gamma-Dodecenolactone Analogs and Their Expected Biological Relevance

Isomer TypeSpecific IsomersRationale for Synthesis and EvaluationExpected Biological Outcome
Stereoisomers (R)-gamma-6Z-dodecenolactoneTo determine the absolute configuration of the biologically active enantiomer.One enantiomer is expected to be significantly more active than the other.
(S)-gamma-6Z-dodecenolactoneTo assess if the other enantiomer is inactive, inhibitory, or has a different biological function.The other enantiomer may be inactive or could potentially inhibit the activity of the primary enantiomer.
Geometric Isomers gamma-6E-dodecenolactoneTo understand the importance of the double bond geometry for receptor binding and biological activity.The E-isomer is expected to show significantly lower or no biological activity compared to the natural Z-isomer.

Investigation of Side Chain Modifications and Their Biological Impact

The alkyl side chain of this compound is a key feature that can be systematically modified to probe its influence on biological activity. Variations in the length, saturation, and branching of the side chain can provide valuable insights into the steric and hydrophobic requirements of the receptor or enzyme it interacts with.

Studies on other alpha-methylene-gamma-lactones have shown that the length of the alkyl side chain at the C4 position significantly impacts their antimicrobial and other biological activities. For example, an increase in the number of carbons in the side chain has been correlated with intensified antimicrobial effects. nih.gov This suggests that the lipophilicity of the molecule plays a crucial role in its biological function, likely by facilitating its transport across cell membranes or by enhancing its interaction with hydrophobic binding pockets in target proteins.

Modifications to the hexenyl side chain of this compound could include:

Varying the chain length: Synthesizing analogs with shorter (e.g., pentenyl) or longer (e.g., heptenyl) side chains to determine the optimal length for biological activity.

Altering the degree of saturation: Reducing the double bond to a single bond (gamma-dodecanolactone) or introducing additional double or triple bonds to assess the role of unsaturation.

Introducing branching: Adding methyl or other small alkyl groups to the side chain to probe the steric tolerance of the biological target.

The synthesis of these analogs can be achieved through various organic synthesis routes, often starting from commercially available lactones or by constructing the lactone ring with a pre-modified side chain. The biological impact of these modifications would then be evaluated through relevant bioassays, such as electroantennography (EAG) for pheromonal activity or antimicrobial assays.

Table 2: Proposed Side Chain Modifications of gamma-Dodecenolactone and Their Rationale

Modification TypeExample AnalogRationale for Investigation
Chain Length Variation gamma-6Z-UndecenolactoneTo assess the effect of a shorter, less lipophilic side chain on activity.
gamma-6Z-TridecenolactoneTo evaluate the impact of a longer, more lipophilic side chain.
Saturation Modification gamma-DodecanolactoneTo determine the importance of the double bond for biological activity.
Branching Introduction 5-Methyl-gamma-6Z-dodecenolactoneTo probe for steric hindrance at the receptor binding site.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Lactone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For lactone analogs, QSAR studies can provide valuable predictive models that aid in the design of new compounds with enhanced or specific activities.

A QSAR study on lactones typically involves the following steps:

Data Set Compilation: A series of lactone analogs with their corresponding experimentally determined biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume, surface area).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques.

For gamma-lactone pheromones, QSAR models could help in predicting the pheromonal activity of newly designed analogs before their synthesis, thus saving time and resources. For example, a QSAR study on N-acyl-homoserine lactones, which are involved in bacterial quorum sensing, successfully modeled their lactonolysis activity using quantum chemical descriptors. researchgate.net This indicates that computational approaches can reliably predict the biological activity of lactones.

Table 3: Key Molecular Descriptors in QSAR Modeling of Lactone Analogs

Descriptor ClassSpecific DescriptorsRelevance to Biological Activity
Lipophilic LogP, Hydrophobic surface areaInfluences membrane permeability and binding to hydrophobic pockets.
Electronic Dipole moment, Partial atomic chargesGoverns electrostatic interactions with the biological target.
Steric/Topological Molecular weight, Molecular volume, Shape indicesDefines the size and shape requirements for receptor binding.
Quantum Chemical HOMO/LUMO energiesRelates to the reactivity and stability of the molecule.

Emerging Research Frontiers and Unaddressed Questions

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Pathways

While the general biosynthetic route of γ-lactones through the β-oxidation of hydroxy fatty acids is understood, the specific enzymes and complete pathways leading to γ-6Z-dodecenolactone remain partially uncharacterized. A key area of investigation is the identification and characterization of the specific cytochrome P450 (CYP450) enzymes responsible for the subterminal hydroxylation of fatty acid precursors. google.com These enzymes are crucial for introducing the hydroxyl group at the correct position to enable subsequent lactonization.

Further research is needed to identify the specific reductases, hydratases, and dehydrogenases involved in the subsequent steps of the pathway. The regulation of these enzymatic steps and the factors that influence the stereospecificity of the final lactone product are also critical areas of inquiry. Understanding the complete enzymatic cascade will be instrumental for metabolic engineering and the development of efficient biocatalytic systems.

Advanced 'Omics' Approaches in Gamma-6Z-Dodecenolactone Research

The application of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of natural product biosynthesis, including that of γ-6Z-dodecenolactone. nih.gov These high-throughput approaches provide a holistic view of the biological processes involved in its production.

Genomics: By sequencing the genomes of microorganisms known to produce γ-6Z-dodecenolactone, researchers can identify putative biosynthetic gene clusters. nih.gov This allows for the targeted discovery of genes encoding the necessary enzymes for its synthesis.

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell under specific conditions. By comparing the transcriptomes of high- and low-producing strains, or cells grown under inducing versus non-inducing conditions, researchers can identify genes that are upregulated during γ-6Z-dodecenolactone synthesis. mdpi.com

Proteomics: Proteomics focuses on the large-scale study of proteins. It can be used to identify the enzymes directly involved in the biosynthetic pathway and to understand how their expression levels change in response to different stimuli. nih.gov

Metabolomics: This technique provides a snapshot of the complete set of small-molecule metabolites within a biological sample. nih.gov Metabolomic profiling can help to identify pathway intermediates and byproducts, providing valuable clues about the biosynthetic route and potential bottlenecks.

Integrated multi-omics approaches, which combine data from these different levels of biological organization, are particularly powerful for constructing a comprehensive model of γ-6Z-dodecenolactone biosynthesis and its regulation. nih.gov

Development of Novel Biocatalysts for Sustainable Production

There is a growing demand for natural and sustainably produced flavor and fragrance compounds. Biocatalysis, using whole cells or isolated enzymes, offers an attractive alternative to chemical synthesis for the production of γ-6Z-dodecenolactone.

Recent research has focused on the use of various microorganisms, particularly yeasts like Yarrowia lipolytica and Waltomyces lipofer, as whole-cell biocatalysts. nih.govnih.gov These organisms possess the necessary enzymatic machinery for the biotransformation of fatty acid precursors into γ-lactones. Strategies to improve production yields include optimizing fermentation conditions (pH, temperature, aeration), permeabilizing cells to enhance substrate uptake and product release, and metabolic engineering to enhance precursor supply and block competing pathways. nih.gov

The development of enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) processes using isolated lactonases is another promising avenue for the production of enantiomerically pure lactones. nih.gov Rational engineering of these enzymes can improve their substrate specificity and catalytic efficiency, leading to more sustainable and selective production methods. nih.gov

Organism/EnzymePrecursorProductKey Findings
Waltomyces lipofer10-Hydroxystearic acidγ-DodecalactonePermeabilized cells showed a 3.7-fold increase in productivity compared to nonpermeabilized cells. nih.gov
Yarrowia lipolyticaMethyl ricinoleateγ-DecalactoneDisruption of genes encoding acyl-CoA oxidases led to a 26-fold increase in production. nih.gov
GcL (Lactonase)3-Acylamide-γ-thiolactonesEnantioenriched Hcy thiolactonesDemonstrated excellent enantioselectivity in enzymatic kinetic resolution (EKR). nih.gov

Expanding Chemical Ecological Studies Beyond Current Known Hosts

The role of γ-6Z-dodecenolactone as a pheromone and flavor compound has been documented in various organisms. However, our understanding of its chemical ecology is likely incomplete. Chemical ecology aims to understand the impact of natural chemicals on the interactions between organisms. chimia.ch

Future research should focus on expanding the search for this compound in a wider range of species, including insects, mammals, and microorganisms. Investigating its ecological role in these new contexts could reveal novel functions and interactions. For example, it may act as a kairomone, an allomone, or a synomone in different ecological settings. Understanding the full spectrum of its ecological significance is crucial for applications in pest management, conservation, and agriculture.

Methodological Advancements in Trace Analysis and Stereochemical Characterization

The detection and characterization of γ-6Z-dodecenolactone, which often occurs in complex biological matrices at trace levels, requires sophisticated analytical techniques. Advances in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are crucial for its sensitive and selective analysis.

A significant challenge in the analysis of chiral molecules like γ-6Z-dodecenolactone is the determination of their stereochemistry, as different enantiomers can have distinct biological activities. Chiral HPLC is a powerful tool for separating and quantifying the enantiomers of lactones. nih.gov The development of new chiral stationary phases and derivatization methods will further enhance the accuracy and reliability of stereochemical analysis. These advancements are essential for understanding the biological significance of chirality in the context of γ-6Z-dodecenolactone's function as a flavor and pheromone.

Q & A

Q. What analytical techniques are most effective for confirming the structural identity of gamma-6Z-Dodecenolactone in synthetic mixtures?

To verify structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm stereochemistry and functional groups, infrared (IR) spectroscopy for lactone ring identification, and gas chromatography-mass spectrometry (GC-MS) to assess purity and detect impurities. Cross-reference spectral data with established databases and ensure compliance with IUPAC nomenclature guidelines for lactones . For data interpretation, adhere to standardized protocols in analytical chemistry reports .

Q. What synthetic routes are commonly used to produce this compound, and how can yield be optimized?

Key methods include intramolecular cyclization of hydroxy acids or enantioselective synthesis via asymmetric catalysis . Optimize yield by varying reaction parameters (e.g., catalyst loading, solvent polarity, and temperature). Document experimental conditions systematically using controlled variable frameworks, as outlined in laboratory design guidelines . Validate purity at each step via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Standardize cell lines, solvent controls, and assay conditions (e.g., pH, temperature) across replicates. Use positive and negative controls to validate assay sensitivity. Report detailed protocols, including compound storage conditions (e.g., desiccation to prevent hydrolysis) and statistical methods (e.g., ANOVA for inter-study comparisons) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Investigate potential sources of variation:

  • Purity discrepancies : Quantify impurities using high-resolution LC-MS and compare batch certificates.
  • Assay variability : Replicate experiments under identical conditions and employ meta-analysis to identify confounding factors.
  • Structural analogs : Confirm the absence of isomeric contaminants (e.g., gamma-6E-Dodecenolactone) via chiral chromatography . Cite frameworks like FINER criteria to evaluate study feasibility and relevance .

Q. How should experimental designs be structured to assess the thermal stability of this compound under physiological conditions?

Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and HPLC-based stability assays under simulated physiological pH (e.g., 1.2–7.4). Use buffer systems to maintain pH and monitor degradation products over time. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Document methodologies following IMRaD (Introduction, Methods, Results, and Discussion) standards .

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and molecular dynamics simulations to study interactions with environmental matrices (e.g., soil, water). Validate predictions with experimental data from OECD-compliant tests (e.g., ready biodegradability assays) .

Methodological and Data Analysis

Q. How should researchers handle conflicting spectroscopic data when characterizing this compound derivatives?

Perform multi-technique validation : Combine NMR, IR, and X-ray crystallography (if crystalline). Use deuterated solvents to eliminate background noise in NMR. For ambiguous results, consult computational chemistry tools (e.g., density functional theory for predicting spectral patterns) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use non-linear regression models (e.g., Hill equation) to calculate EC50 values. Apply bootstrapping to estimate confidence intervals and assess outliers via Grubbs’ test. Report effect sizes and power analysis to ensure robustness .

Ethical and Reporting Standards

Q. How can researchers align their study of this compound with ethical guidelines in chemical safety testing?

Follow OECD test guidelines (e.g., TG 423 for acute oral toxicity) and consult safety data sheets (SDS) for hazard classification . Disclose conflicts of interest and adhere to journal-specific reporting standards (e.g., ARRIVE for preclinical studies) .

What frameworks improve the clarity and impact of research questions in this compound studies?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

  • Population : In vitro cancer cell lines.
  • Intervention : this compound exposure.
  • Comparison : Untreated controls or structural analogs.
  • Outcome : Apoptosis induction (quantified via flow cytometry).
    Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.